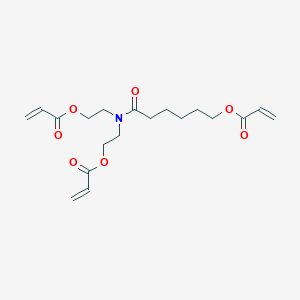
2-Phenoxymethyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxymethyl-1,4-benzoquinone is an organic compound with the molecular formula C13H10O3. It is a derivative of 1,4-benzoquinone, where a phenoxymethyl group is attached to the quinone ring. This compound is known for its distinctive red color and is used in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenoxymethyl-1,4-benzoquinone can be synthesized through a free-radical alkylation of quinones. The process involves the reaction of phenoxyacetic acid with 1,4-benzoquinone in the presence of silver nitrate and ammonium peroxydisulfate as oxidizing agents. The reaction is carried out in water at a temperature of 60-65°C. After the reaction, the product is purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxymethyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroquinone derivatives.
Reduction: It can be reduced to form phenoxymethylhydroquinone.
Substitution: It can undergo nucleophilic substitution reactions with amines and thiols to form corresponding derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxydisulfates.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like secondary amines and thiols are used under mild conditions.
Major Products Formed
Oxidation: Hydroquinone derivatives.
Reduction: Phenoxymethylhydroquinone.
Substitution: Diamino and dithioether derivatives
Aplicaciones Científicas De Investigación
2-Phenoxymethyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color .
Mecanismo De Acción
The mechanism of action of 2-Phenoxymethyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a potent redox-active compound. This property allows it to interact with various biological molecules, including enzymes and proteins, leading to its biological effects. The compound can generate reactive oxygen species (ROS) and induce oxidative stress in cells, which is a key mechanism in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
2-Phenoxymethyl-1,4-benzoquinone can be compared with other quinone derivatives such as:
1,4-Benzoquinone: The parent compound, which lacks the phenoxymethyl group.
2-Hydroxymethyl-1,4-benzoquinone: A similar compound with a hydroxymethyl group instead of a phenoxymethyl group.
2,5-Dihydroxy-1,4-benzoquinone: A compound with hydroxyl groups at positions 2 and 5.
The presence of the phenoxymethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Propiedades
Número CAS |
7714-50-3 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-(phenoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O3/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2 |
Clave InChI |
SWNCJNQLRHPSSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





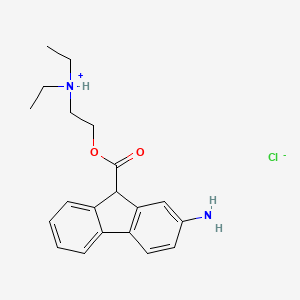
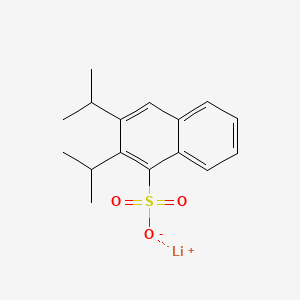
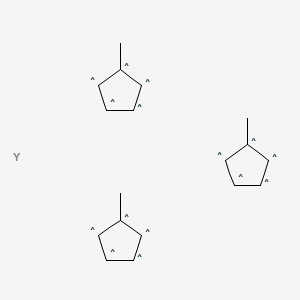


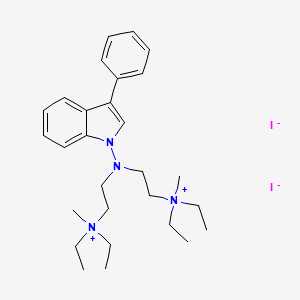

![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
